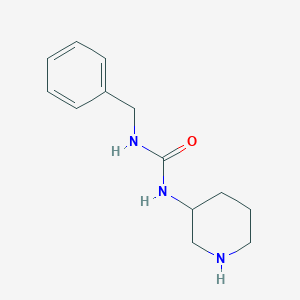

3-Benzyl-1-(piperidin-3-yl)urea

Description

Piperidine (B6355638) Scaffold in Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in drug discovery. researchgate.netarizona.edu It is one of the most prevalent heterocyclic motifs found in FDA-approved drugs. arizona.eduresearchgate.net The nitrogen atom within the piperidine ring can act as a basic center, enabling interactions with biological targets. researchgate.net The conformational flexibility of the piperidine ring also allows for precise spatial orientation of substituents, which is crucial for optimizing binding affinity and selectivity.

Piperidine derivatives have demonstrated a wide array of biological activities, including but not limited to:

Anticancer researchgate.net

Antiviral researchgate.net

Antimalarial researchgate.net

Antimicrobial researchgate.net

Analgesic arizona.eduresearchgate.net

Neuroprotective nih.gov

Urea (B33335) Moiety in Drug Design

The urea functional group (-NH-CO-NH-) is another critical component in medicinal chemistry. Its ability to form multiple stable hydrogen bonds with protein and receptor targets makes it a valuable linker and pharmacophore. nih.gov This hydrogen bonding capacity is instrumental in establishing strong and specific drug-target interactions, which can modulate potency and selectivity. nih.gov

Urea derivatives are integral to a broad spectrum of medicinal applications, including the development of:

Anticancer agents nih.gov

Antibacterial compounds nih.gov

Anticonvulsants nih.gov

Anti-HIV therapies nih.gov

Antidiabetic drugs nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-piperidin-3-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c17-13(16-12-7-4-8-14-10-12)15-9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVWIYUUVOZBLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Privileged Structure in Bioactive Molecule Design

The combination of the piperidine (B6355638) and urea (B33335) scaffolds in 3-Benzyl-1-(piperidin-3-yl)urea creates a privileged structure with significant potential in drug design. The benzoylpiperidine fragment, a related structure, is recognized for its metabolic stability and as a potential bioisostere of the piperazine (B1678402) ring, making it a reliable chemical frame for drug development. nih.gov

The term "privileged structure" denotes a molecular framework that can serve as a versatile platform for discovering new drugs by binding to various biological targets. The utility of such structures lies in their proven ability to interact with proteins in a way that can be fine-tuned through chemical modifications.

In the case of this compound, the piperidine ring provides a robust and versatile core, the urea moiety offers crucial hydrogen bonding capabilities, and the benzyl (B1604629) group can be modified to explore a wide chemical space and optimize interactions with specific target proteins. nih.gov

Investigation of Biological Target Interactions and Mechanisms of Action for 3 Benzyl 1 Piperidin 3 Yl Urea Derivatives

Enzyme Inhibition and Modulation Studies

Derivatives of 3-Benzyl-1-(piperidin-3-yl)urea have demonstrated significant inhibitory effects on a range of enzymes, highlighting their therapeutic potential in various disease contexts.

Soluble Epoxide Hydrolase (sEH): The 1,3-disubstituted urea (B33335) moiety is a known pharmacophore for potent soluble epoxide hydrolase (sEH) inhibitors. nih.gov This structural feature mimics the epoxide substrate and the transition state of its hydrolysis, leading to competitive inhibition of the enzyme. nih.gov sEH is a key enzyme in the metabolism of epoxy fatty acids, which are involved in regulating inflammation, pain, and blood pressure. nih.govnih.gov By inhibiting sEH, these urea derivatives can increase the levels of beneficial epoxy fatty acids. nih.gov

For instance, a series of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors have been synthesized and shown to possess substantial inhibitory activity against both human and murine sEH. nih.gov One notable derivative, 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea, exhibited a significant seven-fold increase in potency compared to its adamantane (B196018) analogue. nih.gov Furthermore, naturally occurring dibenzylurea derivatives isolated from plants of the Brassicales order, such as maca (Lepidium meyenii), have also been identified as sEH inhibitors. nih.gov One such compound demonstrated a human sEH IC50 value of 222 nM. nih.gov

Cholinesterases: Certain derivatives of benzyl-piperidine have been investigated for their effects on cholinesterase systems. nih.gov Specifically, substituted N1-benzyl-3-(N,N-diethylcarbamoyl)piperidines have been shown to act as cholinesterase inhibitors. nih.gov Additionally, a polyfunctionalized pyridine (B92270) derivative, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, has demonstrated potent dual-target activity, inhibiting both acetylcholinesterase (AChE) with an IC50 of 13 nM and butyrylcholinesterase (BuChE) with an IC50 of 3.1 µM.

DCN1-UBE2M Interaction: A class of piperidinyl ureas has been identified as inhibitors of the DCN1-UBE2M protein-protein interaction, which is crucial for the neddylation of cullin proteins. nih.govnih.gov This inhibition subsequently reduces the activity of cullin-RING E3 ligases, which play a major role in protein homeostasis. nih.gov Optimized compounds from this series have been shown to bind to DCN1 and selectively decrease the levels of neddylated CUL1 and CUL3 in squamous cell carcinoma cell lines. nih.gov The core pharmacophore for this activity includes a 4-aminopiperidinyl urea that positions hydrophobic groups into specific pockets of the DCN1 protein. nih.gov

Urease: Urea-based compounds have also been explored as urease inhibitors. nih.govmdpi.com Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is implicated in various pathological conditions, including those caused by Helicobacter pylori. mdpi.com Novel bis-Schiff bases of benzyl (B1604629) phenyl ketone have shown excellent to good urease inhibitory activity, with some derivatives exhibiting IC50 values in the low micromolar range, comparable to the standard inhibitor thiourea (B124793). nih.gov

Receptor Ligand Binding and Functional Assays

The structural versatility of this compound derivatives allows them to interact with a variety of receptors, acting as both antagonists and modulators.

Melanocortin Receptors: Unsymmetrical substituted urea cores form the basis of non-peptide small molecule ligands for melanocortin receptors (MCRs), particularly the MC3 and MC4 subtypes, which are involved in regulating energy homeostasis and feeding behavior. nih.gov Structure-activity relationship studies have been conducted on numerous urea-based compounds to probe the molecular mechanisms of these receptors. nih.gov

CXCR3 and CCR3: N-(ureidoalkyl)-benzyl-piperidines have been identified as potent and selective antagonists of the CC chemokine receptor-3 (CCR3). nih.gov The N-(alkyl)benzylpiperidine structure is considered an essential pharmacophore for this activity. nih.gov Further modifications, such as converting from a 4- to a 3-benzylpiperidine (B85744), have improved selectivity for CCR3 over other receptors like the serotonin (B10506) 5HT(2A) receptor. nih.gov Several 3-benzylpiperidine N-propylureas have demonstrated CCR3 binding IC50 values in the low nanomolar range. nih.gov

Muscarinic Receptors: While not a primary focus of the provided information, the broad interaction profile of piperidine-based compounds suggests potential interactions with muscarinic receptors, a key area for future investigation.

Cannabinoid Receptors: Diarylureas have been identified as allosteric modulators of the cannabinoid CB1 receptor. unc.edu These compounds can influence the binding of orthosteric ligands. semanticscholar.org The urea's NH group appears to be crucial for this modulatory effect. semanticscholar.org Additionally, 1-benzyl-1H-1,2,4-triazoles have been synthesized as a novel class of cannabinoid receptor ligands, with some compounds showing nanomolar affinity for the CB1 receptor. csic.es There are two main subtypes of cannabinoid receptors, CB1 and CB2, which are involved in a wide range of physiological processes. nih.govnih.gov

Molecular Pathway Elucidation in Cellular Systems

The inhibitory and modulatory effects of this compound derivatives on enzymes and receptors translate into discernible effects on cellular pathways.

Derivatives targeting the DCN1-UBE2M interaction have been shown to disrupt the NEDD8/cullin pathway, leading to a reduction in the steady-state levels of neddylated cullins within cells. nih.govnih.gov This directly impacts the function of cullin-RING ligases, the largest family of ubiquitin E3 ligase enzymes, which are central regulators of protein homeostasis. nih.gov

In the context of sEH inhibition, these compounds can modulate inflammatory pathways. By preventing the degradation of epoxyeicosatrienoic acids (EETs), they can reduce inflammation. mdpi.com Some urea derivatives have been shown to act as dual inhibitors of sEH and p38 MAPK, a key protein kinase in the production of inflammatory mediators. mdpi.com

Furthermore, piperidyl-1,2,3-triazole ureas have been developed as selective chemical probes to study endocannabinoid biosynthesis. nih.gov In Neuro2A cells, these probes have been used to identify their protein targets, including diacylglycerol lipase (B570770) β (DAGLβ) and ABHD6, through activity-based protein profiling. nih.gov

Characterization of Protein-Ligand Interactions

Understanding the specific interactions between this compound derivatives and their protein targets is crucial for optimizing their design and efficacy.

DCN1-UBE2M: X-ray co-crystal structures of piperidinyl ureas bound to DCN1 have revealed the key structural drivers for binding. These include the orientation of the molecule into hydrophobic pockets, a hydrogen bond between the urea's aryl N-H and Gln114, and tight steric packing within the hinge pocket of the protein. nih.gov

Sigma Receptors: Molecular docking studies of pyridine derivatives have elucidated their binding modes within the active sites of σ1 and σ2 receptors. For the σ1 receptor, key interactions include those with a "binding dyad" formed by Glu172 and Tyr103. The orientation of the ligand, with either the benzyl group or the pyridine ring proximal to the membrane, can significantly influence binding affinity. csic.es

Cannabinoid Receptor 1 (CB1): The interaction of diarylurea allosteric modulators with the CB1 receptor is dependent on specific structural features. The NH group of the urea is considered essential for influencing the binding of orthosteric agonists. semanticscholar.org

Soluble Epoxide Hydrolase (sEH): The 1,3-disubstituted urea pharmacophore mimics the substrate and transition state of epoxide hydrolysis, enabling competitive inhibition. Lipophilic substitutions on the urea are known to enhance potency. nih.gov

Urease: Docking studies of furan (B31954) chalcone-based urease inhibitors have revealed that the nature and position of substituents on the benzene (B151609) ring control the inhibitory activity. mdpi.com

Structure Activity Relationship Sar Studies of 3 Benzyl 1 Piperidin 3 Yl Urea Analogues

Influence of Substituent Variations on Biological Potency and Selectivity

The nature and position of substituents on the aromatic rings and the urea (B33335) moiety of 3-benzyl-1-(piperidin-3-yl)urea analogues play a critical role in determining their biological activity and selectivity.

In a series of neuroprotective piperidine (B6355638) urea derivatives, substitutions on the phenyl ring were found to impact activity. thieme-connect.com Generally, the introduction of substituents to the phenyl group tended to decrease the neuroprotective effect. thieme-connect.com However, compounds with aromatic heterocyclic rings containing a sulfur atom, such as thiadiazole and thiazole, demonstrated good neuroprotective activity. thieme-connect.com For instance, N-Benzyl-2-(4-(3-(1,3,4-thiadiazol-2-yl)ureido)piperidin-1-yl)acetamide and N-Benzyl-2-(4-(3-(5-methylthiazol-2-yl)ureido)piperidin-1-yl)acetamide were synthesized and evaluated. thieme-connect.com

In the context of soluble epoxide hydrolase (sEH) inhibitors, the substitution pattern on a phenyl spacer was shown to be important. nih.gov Steric hindrance from ortho-substituents on the phenyl ring could disrupt the interaction of the primary urea pharmacophore with key residues in the enzyme's binding pocket, leading to reduced potency. nih.gov Furthermore, halogen substituents on the aromatic ring of urea and thiourea (B124793) derivatives of amino acid-conjugated piperazine (B1678402) analogues were found to be favorable for antiglycation activity. researchgate.net Derivatives with chlorine and fluorine substitutions showed high activity. researchgate.net

The following table summarizes the neuroprotective activity of various substituted piperidine urea derivatives against L-glutamic acid-induced injury in SH-SY5Y cells. thieme-connect.com

| Compound ID | R Group (Substituent) | Concentration (µmol/L) | Cell Survival Rate (%) |

| A1 | Phenyl | 10 | 68.34 ± 3.45 |

| A5 | 2-Thiophenyl | 10 | 70.12 ± 4.11 |

| A6 | 1,3,4-Thiadiazol-2-yl | 10 | 72.54 ± 5.23 |

| A7 | 5-Methylthiazol-2-yl | 10 | 80.15 ± 3.87 |

| A8 | 3-Pyridinyl | 0.1 | 85.23 ± 6.98 |

| A10 | 5-Chlorothiophen-2-yl | 10 | 82.43 ± 4.56 |

| Fenazinel | Reference Drug | 10 | 78.99 ± 2.76 |

Role of the Piperidine Ring Substitution Pattern on Activity

The substitution pattern on the piperidine ring is another key determinant of biological activity in this class of compounds. The position of attachment of the benzyl-urea moiety and the presence of other substituents on the piperidine ring can significantly alter the compound's properties.

For instance, studies on piperidyl-1,2,3-triazole ureas as inhibitors of α/β-hydrolase domain containing 6 (ABHD6) highlighted the importance of a 2-benzyl substituent on the piperidine ring. researchgate.net A tenfold decrease in potency was observed when a tertiary alcohol group on a substituent was methylated, suggesting the importance of a hydrogen bond donor at that position. researchgate.net To improve properties like lipophilicity, replacing the 2-benzyl substituent with a phenoxymethyl (B101242) or (4-fluoro)phenoxymethyl group was tolerated, although it led to a roughly five-fold reduction in activity. researchgate.net

In another study on soluble epoxide hydrolase (sEH) inhibitors, 3,3-disubstituted piperidine-derived ureas were investigated. nih.gov This indicates that disubstitution on the piperidine ring is a viable strategy for generating potent inhibitors. nih.gov For anti-Alzheimer's agents, N-substituted piperidine analogues derived from nipecotic acid have been designed, highlighting the utility of the piperidine-3-carboxylic acid scaffold. ajchem-a.com

The table below shows the inhibitory potency of different piperidyl-triazole ureas against DAGLβ, illustrating the impact of piperidine substitution. researchgate.net

| Compound | Piperidine Substituent | IC50 (nM) |

| 1 | 2-benzyl | 10 |

| 13 | 2-benzyl, methylated tertiary alcohol | 100 |

| 14 | phenoxymethyl | 50 |

| 16 | (4-fluoro)phenoxymethyl | 50 |

Impact of Benzyl (B1604629) Moiety Modifications on Ligand Efficacy

Modifications to the benzyl group provide a direct way to modulate ligand efficacy, influencing binding affinity and selectivity. The electronic and steric properties of substituents on the benzyl ring can fine-tune interactions with the target protein.

In the development of anti-Alzheimer's agents, varying the electron-rich substituents on the benzyl group of piperidine derivatives was a key strategy to optimize interactions with the peripheral and catalytic sites of acetylcholinesterase (AChE). ajchem-a.com Similarly, for D2-like and 5-HT2A receptor ligands based on N-(piperidin-4-yl)-naphthamides, the effect of substituted benzyl groups was evaluated. nih.gov Halogen and methyl substitutions at the 3- or 4-position of the benzyl ring were found to increase D4.2 affinity in the 1-naphthamide (B1198061) series. nih.gov In the 2-naphthamide (B1196476) series, 3-methoxy, 3-methyl, and 4-methyl substituents on the benzyl group were favorable for D4.2 affinity. nih.gov

Furthermore, research into α-glucosidase inhibitors using dihydrofuro[3,2-b]piperidine derivatives showed that N-substituted benzyl groups with specific halogen and hydroxyl patterns were critical for high potency. mdpi.com For example, an N-substituted 3-chloro-4-hydroxylbenzyl group resulted in a compound with fourfold higher potency than the reference drug, acarbose. mdpi.com An N-substituted 2,6-dichloro-4-hydroxylbenzyl group yielded the most potent compound in the series. mdpi.com These findings underscore that halogen bonds, π-stacking, and hydrogen bonds from these substituted benzyl groups are key to their high activity. mdpi.com

The inhibitory activity of N-substituted dihydrofuro[3,2-b]piperidine derivatives against α-glucosidase is presented below. mdpi.com

| Compound | N-Substituted Benzyl Group | IC50 (µM) |

| 21 | 3-chloro-4-hydroxylbenzyl | 0.91 |

| 28 | 3-chloro-4-hydroxylbenzyl | 0.5 |

| 32 | 2,6-dichloro-4-hydroxylbenzyl | 0.07 |

| Acarbose | Reference Drug | ~2.0 |

Pharmacophore Identification and Lead Compound Optimization

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for biological activity. For piperidinyl urea derivatives, computational analysis has identified key pharmacophoric features, including hydrogen bond acceptors and donors, hydrophobic groups, and aromatic/hydrophobic sites. nih.gov

For a series of piperidinyl urea derivatives acting as hERG blockers and H3 antagonists, studies revealed that the distance between polar features should be small for better hERG blocking activity, while the distance between aromatic/hydrophobic and polar groups should be larger. nih.gov In contrast, H3 antagonistic activity was more dependent on the hydrophobic properties of the molecules. nih.gov

In the development of soluble epoxide hydrolase (sEH) inhibitors, the installation of terminal 1,3,4-oxadiazol-5-one/thione functionalities on the benzyl end of piperazine urea derivatives was identified as a promising secondary pharmacophore, leading to inhibitors with IC50 values in the nanomolar range. nih.gov This demonstrates how lead optimization can involve introducing new functional groups to enhance potency. nih.gov

The optimization process for neuroprotective agents based on the Fenazinel scaffold led to the identification of compound A10 . thieme-connect.comsophion.com By replacing a metabolically liable carbonyl group with a neuroprotective urea group and introducing a 5-chlorothiophen-2-yl substituent, compound A10 showed comparable or better neuroprotective activity than Fenazinel both in vitro and in vivo, with reduced cardiotoxicity. thieme-connect.comsophion.com This compound emerged as a promising lead for further development. thieme-connect.com

Computational Chemistry and in Silico Modeling in the Design of 3 Benzyl 1 Piperidin 3 Yl Urea Derivatives

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Benzyl-1-(piperidin-3-yl)urea derivatives, docking simulations are crucial for elucidating their binding modes within the active sites of target proteins.

Researchers have employed molecular docking to understand the interactions of piperidine (B6355638) derivatives with various biological targets. For instance, docking studies have been instrumental in identifying the binding conformations of N-benzyl-piperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the inhibitory activity. nih.gov Similarly, docking has been used to predict the binding of piperidine-containing compounds to other targets like the COVID-19 protease and flavohemoglobin. dntb.gov.uanih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, a this compound derivative, is then computationally placed into the active site of the protein. Scoring functions are used to estimate the binding affinity for different poses, with lower binding energy values generally indicating a more favorable interaction. nih.gov For example, studies on similar heterocyclic compounds have reported binding energies in the range of -6.0 to -10.4 kcal/mol for promising inhibitors. nih.govnih.gov

| Compound Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| N-benzyl-piperidine derivatives | AChE and BuChE | Predicted favorable binding energies and interactions with key active site residues. | nih.gov |

| Pyridyl-urea derivatives | Cyclophilin D | Plausible binding mode identified using the CDocker algorithm. | nih.gov |

| Benzimidazole urea derivatives | Human lysosomal acid α-glucosidase and pancreatic α-amylase | Showed considerable affinity for the active sites, suggesting potential anti-hyperglycemic action. | semanticscholar.org |

| Nitrogen-heterocyclic analogues | Flavohemoglobin | Docking results correlated with in vitro antibacterial activity, with binding energies higher than the standard drug. | nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of molecules. These methods are invaluable for understanding the intrinsic characteristics of this compound derivatives.

HOMO/LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is an indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov For various heterocyclic compounds, including those with piperidine and urea motifs, HOMO-LUMO analysis has been used to predict their stability and reactivity. dntb.gov.uaresearchgate.net

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. windows.net It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govwindows.net This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for receptor binding. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the delocalization of electron density and intramolecular charge transfer within a molecule. orientjchem.org It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. orientjchem.org NBO analysis can reveal important details about hyperconjugative interactions and the nature of chemical bonds, contributing to a deeper understanding of the molecule's structure and reactivity. dntb.gov.uaorientjchem.org

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. A smaller gap often implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Shows the charge distribution on the molecular surface. | Predicts sites for electrophilic and nucleophilic attacks and helps in understanding intermolecular interactions. |

| Natural Bond Orbital (NBO) Analysis | Analyzes intramolecular charge transfer and orbital interactions. | Provides insights into hyperconjugation, bond stability, and electron delocalization. |

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based methods are integral to the design of novel this compound derivatives.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of molecules that are active against the target. nih.gov Techniques like quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping are used to identify the key chemical features responsible for the biological activity. nih.gov A pharmacophore model represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to the target.

Structure-based drug design , conversely, utilizes the known 3D structure of the target protein. nih.gov As discussed in the molecular docking section, this approach allows for the rational design of ligands that can fit into the active site with high affinity and selectivity. nih.gov By visualizing the ligand-protein complex, medicinal chemists can make informed modifications to the ligand structure to improve its binding properties. nih.gov For example, the design of N-benzyl-piperidine derivatives as cholinesterase inhibitors was guided by rational modifications of the known inhibitor donepezil, based on the structure of the target enzymes. nih.gov

Predictive Modeling for Biological Activity

Predictive modeling, often employing machine learning and artificial intelligence, is becoming increasingly important in drug discovery. nih.gov These models can predict the biological activity of novel compounds based on their chemical structure and properties.

By training on a dataset of compounds with known activities, these models can learn the complex relationships between molecular features and biological outcomes. nih.govresearchgate.net For instance, neural network models have been developed to predict the biological activities of conformationally flexible molecules by using features derived from molecular dynamics simulations. nih.govresearchgate.net Such models can account for the dynamic nature of molecules, potentially leading to more accurate predictions than static 3D descriptors. researchgate.net For derivatives of this compound, predictive models could be developed to forecast their activity against specific targets, helping to prioritize which compounds to synthesize and test in the laboratory.

Future Perspectives and Advanced Research Avenues for 3 Benzyl 1 Piperidin 3 Yl Urea Chemistry

Design of Novel Scaffolds with Enhanced Target Selectivity

The development of novel analogs of 3-Benzyl-1-(piperidin-3-yl)urea with enhanced target selectivity is a key area for future research. Structure-activity relationship (SAR) studies on related piperidine-aryl urea-based inhibitors have demonstrated that modifications to the scaffold can significantly impact potency and selectivity. nih.gov For instance, in the context of stearoyl-CoA desaturase 1 (SCD1) inhibitors, alterations to the aryl urea (B33335) moiety led to the discovery of potent and orally bioavailable compounds. nih.gov

Future design strategies for this compound analogs could involve:

Modification of the Benzyl (B1604629) Group: Introduction of various substituents on the phenyl ring of the benzyl group could modulate binding affinity and selectivity for specific biological targets. For example, the addition of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, influencing its interaction with target proteins.

Substitution on the Piperidine (B6355638) Ring: Modifications at different positions of the piperidine ring could influence the compound's conformational preferences and interactions within a binding pocket.

Alteration of the Urea Linker: The urea moiety itself can be a target for modification. For example, replacing it with thiourea (B124793), guanidine, or other bioisosteres could lead to novel interactions and improved selectivity.

A series of N-(ureidoalkyl)-benzyl-piperidines were identified as potent and selective antagonists of the CC chemokine receptor-3 (CCR3), highlighting the importance of the N-substituent on the piperidine ring for achieving high affinity and selectivity.

Application of Chemoinformatics and Artificial Intelligence in Compound Discovery

Chemoinformatics and artificial intelligence (AI) are powerful tools that can accelerate the discovery and optimization of novel compounds based on the this compound scaffold. These computational approaches can be employed to:

Virtual Screening: Large chemical libraries can be virtually screened to identify compounds with a high probability of binding to a specific target. This can significantly reduce the time and cost associated with experimental screening.

Predictive Modeling: Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel analogs based on their chemical structure. This allows for the prioritization of synthetic efforts on the most promising candidates.

De Novo Design: AI algorithms can be used to design entirely new molecules with desired properties, including high potency and selectivity for a specific target.

Computational studies, including molecular docking and molecular dynamics simulations, have been successfully used to understand the binding modes of related urea derivatives and guide the design of more potent inhibitors. For example, the discovery of a promising anticancer drug, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, was aided by computational screening and molecular dynamics simulations which predicted its binding to matrix metalloproteinases. nih.gov

Development of Advanced Probes for Biological Systems

The development of advanced probes, such as fluorescent or radiolabeled derivatives of this compound, would be invaluable for studying its biological targets and mechanism of action.

Fluorescent Probes: Attaching a fluorescent dye to the this compound scaffold would enable the visualization of its distribution and localization within cells and tissues. This could provide insights into its target engagement and cellular uptake. The synthesis of fluorescent probes often involves conjugating the molecule of interest with a fluorophore. A sensitive fluorescent-based assay was used to determine the IC50 values of sEH inhibitors, demonstrating the utility of fluorescence in studying enzyme inhibition. nih.gov

Radiolabeled Probes: Radiolabeling this compound with a positron-emitting isotope, such as carbon-11 (B1219553) or fluorine-18, would allow for non-invasive in vivo imaging using Positron Emission Tomography (PET). nih.gov PET imaging can provide quantitative information about the biodistribution and target engagement of the compound in living organisms, which is crucial for drug development. The synthesis of radiolabeled urea-based peptides targeting the prostate-specific membrane antigen (PSMA) has been successfully achieved, demonstrating the feasibility of this approach for urea-containing compounds. nih.gov

Exploration of Polypharmacology and Multi-Target Ligands

Polypharmacology, the ability of a single compound to interact with multiple targets, is an emerging paradigm in drug discovery, particularly for complex diseases. The this compound scaffold, with its multiple functional groups, is well-suited for the design of multi-target ligands.

By strategically modifying the scaffold, it may be possible to design compounds that simultaneously modulate the activity of multiple proteins involved in a disease pathway. This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance.

For example, a series of N-benzylpiperidine analogs were designed as multi-functional inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in Alzheimer's disease. nih.gov Similarly, aryl urea-based scaffolds have been explored for the development of multitarget inhibitors for anticancer immunotherapies, targeting both VEGFR-2 and PD-L1. nih.gov These examples demonstrate the potential of the benzylpiperidine and urea moieties to serve as core structures for multi-target drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Benzyl-1-(piperidin-3-yl)urea, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via urea-forming reactions, such as coupling benzyl isocyanate with piperidin-3-amine derivatives. Triphosgene in dichloromethane (DCM) with aqueous NaHCO₃ is commonly used to generate reactive intermediates . Yield optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of amine to isocyanate) and reaction time (12–24 hours at 0–5°C). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .

Q. How is structural characterization of this compound validated in academic settings?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the benzyl and piperidine moieties, with characteristic peaks for urea NH groups at δ 5.8–6.2 ppm. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 276.341) , while High-Performance Liquid Chromatography (HPLC) ensures purity (>98%) using reverse-phase C18 columns (MeOH:H₂O = 85:15) .

Q. What challenges arise in determining the purity of this compound, and how are they addressed?

- Methodological Answer : Commercial suppliers often lack analytical data, requiring researchers to independently verify purity . Challenges include residual solvents (e.g., DCM) and byproducts (e.g., unreacted amines). Solutions involve GC-MS for solvent quantification and tandem LC-MS/MS to detect trace impurities .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanistic insights exist?

- Methodological Answer : The compound has been studied as a proteolysis-targeting chimera (PROTAC) degrader, linking E3 ubiquitin ligases to cyclin-dependent kinases (CDK12/13). Mechanistic studies use Western blotting to monitor CDK12/13 depletion and surface plasmon resonance (SPR) to quantify binding affinity (e.g., Kd = 12 nM) .

Q. What computational approaches are used to model the conformational dynamics of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) with AMBER force fields analyze piperidine ring flexibility and urea bond stability. Root Mean Square Deviation (RMSD) values <2.0 Å over 100 ns trajectories indicate stable binding conformations .

Q. How do contradictions in reported analytical data for this compound impact research reproducibility?

- Methodological Answer : Discrepancies in NMR shifts (e.g., NH proton variability due to solvent polarity) and HRMS fragmentation patterns require cross-validation using multiple techniques. PubChem-computed InChI/SMILES data should align with experimental crystallographic results (e.g., X-ray diffraction bond lengths ±0.02 Å) .

Q. What in vivo pharmacokinetic (PK) parameters are critical for evaluating this compound?

- Methodological Answer : Key parameters include plasma half-life (t₁/₂ = 4–6 hours in murine models), volume of distribution (Vd >5 L/kg), and blood-brain barrier permeability (logBB >0.3). Methods involve LC-MS/MS for plasma quantification and PET imaging for tissue distribution .

Q. How does crystallographic analysis resolve ambiguities in the 3D structure of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.